molecular formula C16H14N2O5S2 B5917520 6-(ethylsulfonyl)-2-[(4-nitrobenzyl)thio]-1,3-benzoxazole

6-(ethylsulfonyl)-2-[(4-nitrobenzyl)thio]-1,3-benzoxazole

Cat. No. B5917520
M. Wt: 378.4 g/mol
InChI Key: SCISUEYBCINTPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(ethylsulfonyl)-2-[(4-nitrobenzyl)thio]-1,3-benzoxazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a benzoxazole derivative that has a nitrobenzylthio group and an ethylsulfonyl group attached to it.

Mechanism of Action

The mechanism of action of 6-(ethylsulfonyl)-2-[(4-nitrobenzyl)thio]-1,3-benzoxazole is not fully understood. However, it is believed to act by inhibiting the growth of cancer cells and bacteria. It may also work by inducing apoptosis, which is a programmed cell death mechanism.
Biochemical and Physiological Effects:
Studies have shown that this compound has significant biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to have antimicrobial activity against various bacteria, including Staphylococcus aureus and Escherichia coli. Additionally, it has been shown to have anti-inflammatory effects in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 6-(ethylsulfonyl)-2-[(4-nitrobenzyl)thio]-1,3-benzoxazole in lab experiments is its potential as a fluorescent probe for detecting metal ions. It is also relatively easy to synthesize and has been shown to have a high yield. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in certain applications.

Future Directions

There are several future directions for research on 6-(ethylsulfonyl)-2-[(4-nitrobenzyl)thio]-1,3-benzoxazole. One potential direction is to further investigate its potential as a photosensitizer in photodynamic therapy. Another direction is to study its potential as an antimicrobial agent in the treatment of bacterial infections. Additionally, further research could be done to understand its mechanism of action and optimize its use in various applications.
In conclusion, 6-(ethylsulfonyl)-2-[(4-nitrobenzyl)thio]-1,3-benzoxazole is a compound with significant potential for use in scientific research. Its synthesis method has been optimized to obtain high yields, and it has been studied for its antimicrobial, antitumor, and anti-inflammatory properties. While its mechanism of action is not fully understood, there are several potential future directions for research on this compound.

Synthesis Methods

The synthesis of 6-(ethylsulfonyl)-2-[(4-nitrobenzyl)thio]-1,3-benzoxazole involves the reaction of 2-amino-5-nitrothiazole with 4-chlorobenzaldehyde in the presence of sodium hydride. The resulting compound is then reacted with ethylsulfonyl chloride to obtain the final product. The synthesis method has been optimized to obtain high yields of the compound.

Scientific Research Applications

This compound has a wide range of potential applications in scientific research. It has been studied for its antimicrobial, antitumor, and anti-inflammatory properties. It has also been investigated for its potential use as a fluorescent probe for detecting metal ions. Additionally, it has been studied for its potential use as a photosensitizer in photodynamic therapy.

properties

IUPAC Name

6-ethylsulfonyl-2-[(4-nitrophenyl)methylsulfanyl]-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O5S2/c1-2-25(21,22)13-7-8-14-15(9-13)23-16(17-14)24-10-11-3-5-12(6-4-11)18(19)20/h3-9H,2,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCISUEYBCINTPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC2=C(C=C1)N=C(O2)SCC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzoxazole, 6-ethylsulfonyl-2-(4-nitrobenzylthio)-

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